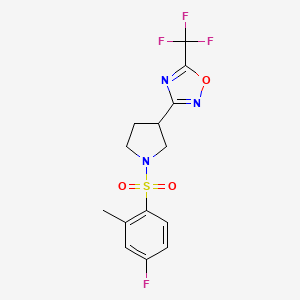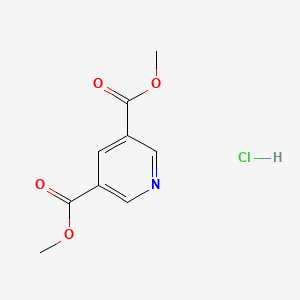![molecular formula C24H24N4O3 B3010572 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 941938-55-2](/img/structure/B3010572.png)
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield intermediates, which are further reacted to obtain the final product. In the case of pyrazolo[1,5-a]pyrazin derivatives, the synthesis can be intricate due to the necessity of forming multiple rings and substituting various functional groups. Although the provided papers do not directly describe the synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide, they do offer insights into related compounds. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives involves cyclization and substitution reactions, which are likely similar to the steps needed for the target compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The paper on 2-phenyl-N-(pyrazin-2-yl)acetamide provides a detailed analysis of the molecular structure using XRD diffraction, FT-IR, and NMR spectroscopies, complemented by DFT calculations . These techniques allow for the determination of bond lengths, angles, and the overall geometry of the molecule. The stability of the molecule can be inferred from hyper-conjugative interactions and charge delocalization, which are analyzed using NBO analysis. HOMO and LUMO analysis can reveal information about charge transfer within the molecule, which is also applicable to the compound .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The paper on the synthesis of novel 7-phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]-pyrimidine derivatives provides an example of how different substituents on a pyrazole ring can react with various reagents to yield a diverse set of products . This suggests that the ethoxy and methylbenzyl groups in the target compound may also undergo specific chemical reactions, depending on the conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The paper on the scientific opinion of a flavouring substance provides an example of how the physical and chemical properties of a compound can be assessed for its safety and efficacy as a flavouring agent . Although the target compound is not intended for use as a flavouring substance, similar assessments of its physical and chemical properties would be necessary to understand its behavior in various environments and potential applications.
Applications De Recherche Scientifique
Coordination Chemistry and Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies highlighted the role of hydrogen bonding in self-assembly processes and their significant antioxidant activities, which could inform the development of compounds with enhanced biological functions (Chkirate et al., 2019).
Anticancer Activity
Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a related compound, testing its anticancer activity against 60 cancer cell lines. One compound exhibited notable growth inhibition in eight cancer cell lines, suggesting a pathway for developing new anticancer agents (Al-Sanea et al., 2020).
Hydrogen Bonding Patterns
López et al. (2010) analyzed the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. This study offers insights into the molecular interactions that could influence the solubility and bioavailability of related compounds (López et al., 2010).
Chemoselective Acetylation
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of the amino group in 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This research could provide a foundation for synthesizing similar compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).
Synthesis and Cytotoxicity of Derivatives
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new compounds with potential anticancer properties (Hassan et al., 2014).
Propriétés
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-31-20-10-8-19(9-11-20)21-14-22-24(30)27(12-13-28(22)26-21)16-23(29)25-15-18-6-4-17(2)5-7-18/h4-14H,3,15-16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIKYYOIDYIIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)

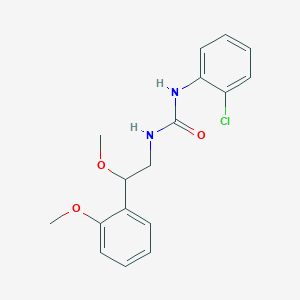
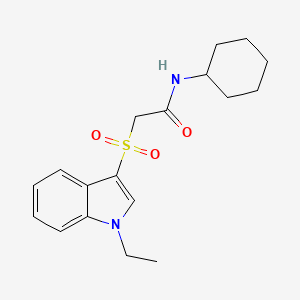
![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B3010496.png)
![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)

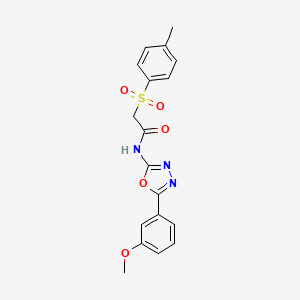

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)
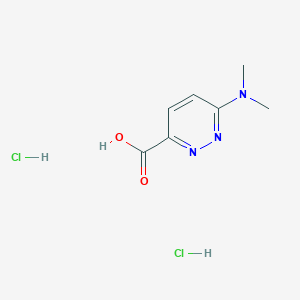
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)
